Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic pyrrolidine derivative featuring a fused furo[2,3-c]pyrrole core. The compound is characterized by:
- A tert-butyl carbamate (Boc) protecting group at the 5-position, enhancing stability during synthesis.
- A racemic mixture due to the presence of stereocenters at 3R, 3aS, and 6aS positions, which may influence pharmacological activity and synthetic complexity.
This compound is primarily used in medicinal chemistry research for drug discovery, particularly as a precursor or intermediate in the synthesis of enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
tert-butyl (3R,3aS,6aS)-3-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLYBFARNPFVAB-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Furo[2,3-c]pyrrole Core: : This can be achieved through a cyclization reaction of a suitable diene and a dienophile.
Introduction of the Hydroxymethyl Group: : This step often involves the use of reagents such as formaldehyde or its derivatives.
Protection of the Carboxylic Acid: : The carboxylic acid group is typically protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Purification and Isolation: : The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : The compound can be reduced to remove the hydroxymethyl group, often using reducing agents such as lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions can vary widely based on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound is being investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structural features allow for modifications that can enhance pharmacological activity. The hydroxymethyl group may contribute to interactions with enzymes or receptors involved in various diseases.
- Enzyme Inhibition Studies : Research has indicated that compounds similar to racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can act as inhibitors for specific enzymes. Studies on related structures have shown promising results in inhibiting enzymes involved in metabolic pathways relevant to cancer and other diseases .
Synthetic Methodologies
- Synthetic Intermediates : This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic routes for pharmaceuticals.
- Electrophilic Activation of Amides : The compound can be utilized in reactions involving the electrophilic activation of amides, leading to the formation of enamides. This reaction pathway is significant for generating compounds with enhanced biological activity .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of arginase demonstrated that derivatives of furo[2,3-c]pyrrole structures exhibit significant inhibitory activity against arginase enzymes (hARG-1 and hARG-2). The potency of these compounds ranged from nanomolar to micromolar concentrations, indicating their potential as therapeutic agents in conditions like cancer and cardiovascular diseases .
Case Study 2: Synthesis of Complex Molecules
Research has shown that this compound can be employed as a building block for synthesizing various amino acid derivatives. These derivatives are essential in developing new peptides and proteins with tailored functionalities .
Mechanism of Action
The mechanism by which Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The hydroxymethyl group in the target compound increases hydrophilicity compared to analogs with non-polar (e.g., benzyl in Compound 23) or basic (e.g., amino) substituents .
- The racemic nature differentiates it from enantiopure analogs like Compound 79, which may exhibit distinct binding affinities in chiral environments .
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Analogs like Compound 7 demonstrate potent enzyme inhibition , suggesting the target compound may share similar mechanisms .
- Safety data gaps for the target compound necessitate further testing, though structurally related compounds show low toxicity .
Commercial and Research Status
Biological Activity
Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with significant potential for biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a unique furo[2,3-c]pyrrole ring system. Its synthesis typically involves multiple steps:
- Formation of the Furo[2,3-c]pyrrole Ring : Cyclization of a precursor under acidic or basic conditions.
- Introduction of the Tert-Butyl Group : Achieved through tert-butyl esterification.
- Hydroxymethyl Introduction : This step involves the addition of hydroxymethyl groups to the tetrahydrofuro-pyrrole structure.
The resulting compound can be analyzed through various spectroscopic methods such as NMR and IR spectroscopy to confirm its structure and purity .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate their activity, which could lead to various therapeutic effects.
Potential Therapeutic Applications
Research indicates potential applications in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Cancer Research : Investigations are ongoing into its efficacy as a potential anticancer agent due to its ability to influence cell signaling pathways .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid | Structure | Moderate anti-inflammatory effects |
| Racemic-(3S,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate | Structure | Potential neuroprotective effects |
This table illustrates the differences in biological activities among compounds with similar structures.
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of furo-pyrrole compounds demonstrated that this compound exhibited significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
- Antioxidant Assessment : In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels significantly in human cell lines exposed to oxidative stress.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 0–30°C for cyclization steps), solvent selection (e.g., dichloromethane or THF for polar intermediates), and stoichiometric ratios of reagents like Boc-anhydride for amine protection. Catalytic hydrogenation (e.g., Pd/C under H₂ at 40 psi) is critical for reducing nitro or unsaturated intermediates, as demonstrated in analogous pyrrolidine derivatives . Multi-step protocols often include purification via flash chromatography (gradient elution: 0–30% EtOAc/hexanes) to achieve >85% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry at positions 3R, 3aS, and 6aS. Key diagnostic signals include the tert-butyl group (δ ~1.48 ppm in ¹H NMR) and hydroxymethyl protons (δ ~3.49 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H⁺] expected for C₁₇H₂₈NO₄⁺). Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .
Q. What are the common functional group transformations applicable to this compound?
- Methodological Answer : The hydroxymethyl group (-CH₂OH) can undergo oxidation to a carboxylic acid (using Jones reagent) or esterification (e.g., benzyl chloroformate). The Boc-protected amine can be deprotected under acidic conditions (TFA/DCM) to generate a secondary amine for further derivatization. These steps require inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can enantiomeric separation of the racemic mixture be achieved, and what analytical challenges arise?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA/IB columns) with hexane/ethanol mobile phases resolves enantiomers. Alternatively, enzymatic resolution using lipases or esterases may selectively modify one enantiomer. Challenges include low solubility in non-polar solvents and overlapping spectral signals. Circular Dichroism (CD) spectroscopy validates enantiopurity .
Q. What mechanistic insights exist for the compound’s interaction with neurotransmitter systems?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict binding to GABAₐ or NMDA receptors due to structural similarity to bicyclic pyrrolidine derivatives. In vitro assays (e.g., radioligand displacement using ³H-muscimol) quantify affinity. Contradictory data may arise from stereochemical sensitivity; thus, enantiopure analogs should be tested .
Q. How does the hydroxymethyl group influence pharmacokinetic properties in preclinical models?
- Methodological Answer : The -CH₂OH group enhances aqueous solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration. In vivo studies in rodents require LC-MS/MS quantification of plasma and brain homogenates. Metabolite identification (via UPLC-QTOF) often reveals glucuronidation at the hydroxymethyl site .
Q. What strategies mitigate side reactions during Boc deprotection?
- Methodological Answer : Acidic deprotection (TFA) must be performed at 0°C to minimize carbamate scrambling. Scavengers like triisopropylsilane (TIS) prevent tert-butyl cation side reactions. Post-deprotection neutralization (NaHCO₃) and rapid purification (preparative HPLC) are critical for isolating the free amine .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cyclization steps: How to reconcile?
- Analysis : Yields vary (70–90%) due to competing ring-opening side reactions in polar aprotic solvents. Lower temperatures (e.g., –10°C) and slow reagent addition improve selectivity. Contradictory reports may omit details on catalyst activation (e.g., Pd/C pre-reduction) .
Q. Conflicting biological activity data across enantiomers: What factors contribute?
- Analysis : Enantiomers may exhibit divergent binding modes (e.g., R vs. S configurations at 3R). Use enantiopure standards and orthogonal assays (e.g., electrophysiology vs. calcium flux) to resolve discrepancies. Purity thresholds (>98%) are critical for reproducibility .
Methodological Best Practices
- Synthetic Reproducibility : Always report solvent drying methods (e.g., molecular sieves for THF) and catalyst lot numbers (Pd/C activity varies by supplier).
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm stereochemistry .
- Biological Assays : Include positive controls (e.g., diazepam for GABAₐ assays) and account for racemization during storage (store at –20°C under N₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
